Soyasaponin Aa

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C64H100O31 |

|---|---|

分子量 |

1365.5 g/mol |

IUPAC 名称 |

6-[[(4S,6aR,6bS,8aR,14bR)-9-[3,5-dihydroxy-4-(3,4,5-triacetyloxyoxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C64H100O31/c1-25(68)85-33-23-84-56(50(87-27(3)70)46(33)86-26(2)69)91-45-30(71)22-83-54(44(45)79)95-52-51(80)59(4,5)19-29-28-11-12-35-61(7)15-14-36(62(8,24-67)34(61)13-16-64(35,10)63(28,9)18-17-60(29,52)6)90-58-49(42(77)41(76)47(92-58)53(81)82)94-57-48(40(75)38(73)32(21-66)89-57)93-55-43(78)39(74)37(72)31(20-65)88-55/h11,29-52,54-58,65-67,71-80H,12-24H2,1-10H3,(H,81,82)/t29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,54?,55?,56?,57?,58?,60-,61+,62-,63-,64-/m1/s1 |

InChI 键 |

KBGJRGWLUHSDLW-FCBMFNDKSA-N |

手性 SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2C(COC(C2O)OC3C(C(CC4[C@]3(CC[C@@]5(C4=CCC6[C@]5(CCC7[C@@]6(CCC([C@]7(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)(C)C)O)O |

规范 SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2C(COC(C2O)OC3C(C(CC4C3(CCC5(C4=CCC6C5(CCC7C6(CCC(C7(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)(C)C)O)O |

产品来源 |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Soyasaponin Aa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the structure elucidation of Soyasaponin Aa, a bioactive triterpenoid (B12794562) saponin (B1150181) found in soybeans (Glycine max). This document details the experimental protocols for isolation and purification, and the principles of spectrometric analysis critical for defining its complex chemical structure.

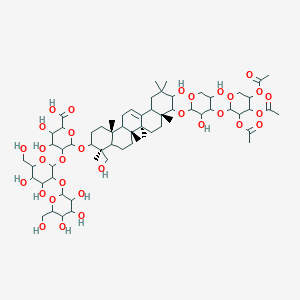

Introduction to this compound

Soyasaponins are a diverse group of oleanane-type triterpenoid glycosides, categorized into several groups based on their aglycone structure. This compound belongs to the group A saponins (B1172615), which are characterized by a bidesmosidic structure, meaning they have two sugar chains attached to the soyasapogenol A aglycone. The elucidation of its precise molecular structure is fundamental to understanding its biological activities and potential therapeutic applications. The chemical structure of this compound is presented in Figure 1.

Molecular Formula: C₆₄H₁₀₀O₃₁ CAS Number: 117230-33-8

Isolation and Purification of this compound

The isolation and purification of this compound from soybeans is a multi-step process designed to separate it from a complex mixture of other phytochemicals, including other saponins, isoflavones, and lipids.

Experimental Protocol:

2.1. Extraction:

-

Sample Preparation: Dried and defatted soybean hypocotyls are ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is typically extracted with methanol (B129727) or aqueous methanol at room temperature with continuous stirring. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

2.2. Preliminary Purification: Solid-Phase Extraction (SPE):

-

Column Conditioning: A C18 SPE cartridge is conditioned sequentially with methanol and then with water.

-

Sample Loading: The crude extract, redissolved in an appropriate solvent, is loaded onto the conditioned SPE cartridge.

-

Fractionation: The cartridge is washed with solvents of increasing polarity to elute different classes of compounds. Isoflavones and other less polar compounds are removed with a lower concentration of methanol, while the saponin-rich fraction, including this compound, is eluted with a higher concentration of methanol.

2.3. Chromatographic Purification: A combination of chromatographic techniques is employed for the final purification of this compound.

-

Gel Filtration Chromatography:

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol.

-

Procedure: The saponin-rich fraction from SPE is subjected to gel filtration to separate compounds based on their molecular size. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small percentage of acid (e.g., acetic acid or formic acid) to improve peak shape.

-

Detection: UV detection at a low wavelength (e.g., 205 nm) or Evaporative Light Scattering Detector (ELSD).

-

Procedure: Fractions containing this compound from the previous step are further purified by preparative or semi-preparative HPLC to yield the pure compound.

-

Spectrometric Analysis for Structure Elucidation

The definitive structure of this compound is determined through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) is crucial for sequencing the sugar moieties and identifying the aglycone structure through fragmentation analysis.

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Both positive and negative ion modes can be used, though negative mode is often preferred for saponins due to the presence of acidic sugar moieties.

-

Fragmentation: Collision-induced dissociation (CID) is used to fragment the precursor ion, and the resulting product ions are analyzed.

Data Presentation: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₆₄H₁₀₀O₃₁ |

| Monoisotopic Mass | 1364.625 g/mol |

| Ionization Mode | ESI-MS/MS |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structure elucidation of complex natural products like this compound. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments is required for the unambiguous assignment of all proton and carbon signals.

Experimental Protocol: NMR Analysis

-

Solvent: Deuterated pyridine (B92270) (Pyridine-d₅) or deuterated methanol (Methanol-d₄) are commonly used solvents for soyasaponins.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required to resolve the complex and often overlapping signals.

-

Experiments:

-

¹H NMR: Provides information on the number and environment of protons.

-

¹³C NMR: Provides information on the number and type of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range correlations between protons and carbons, crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the stereochemistry.

-

Data Presentation: Representative NMR Data Tables

Table 1: Representative ¹³C NMR Data for Soyasapogenol A Aglycone (Note: This is a representative table based on known soyasapogenol structures. Specific shifts for this compound may vary.)

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| 1 | ~38.8 | 16 | ~28.2 |

| 2 | ~26.7 | 17 | ~47.9 |

| 3 | ~89.1 | 18 | ~41.9 |

| 4 | ~39.5 | 19 | ~46.3 |

| 5 | ~55.8 | 20 | ~30.8 |

| 6 | ~18.5 | 21 | ~74.1 |

| 7 | ~33.2 | 22 | ~83.5 |

| 8 | ~39.9 | 23 | ~28.1 |

| 9 | ~47.7 | 24 | ~16.9 |

| 10 | ~37.1 | 25 | ~15.7 |

| 11 | ~23.8 | 26 | ~17.4 |

| 12 | ~122.6 | 27 | ~26.1 |

| 13 | ~144.2 | 28 | ~28.9 |

| 14 | ~42.2 | 29 | ~33.1 |

| 15 | ~26.2 | 30 | ~23.7 |

Table 2: Representative ¹H NMR Data for Anomeric Protons of Sugar Moieties (Note: This is a representative table. Specific shifts and coupling constants for this compound may vary.)

| Sugar Unit | Anomeric Proton (H-1) | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |

| Glucuronic Acid | H-1' | ~4.5 | ~7.5 |

| Galactose | H-1'' | ~5.2 | ~7.8 |

| Arabinose | H-1''' | ~4.6 | ~7.0 |

| Xylose | H-1'''' | ~5.1 | ~7.2 |

Logical Workflow for Structure Elucidation

The overall process for the structure elucidation of this compound follows a logical progression from isolation to detailed spectroscopic analysis.

Isolating Soyasaponin Aa from Glycine max: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Soyasaponin Aa, a bioactive triterpenoid (B12794562) glycoside, from Glycine max (soybean). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed experimental protocols, quantitative data, and workflow visualizations to facilitate the efficient extraction and purification of this compound.

Soyasaponins, including this compound, are of significant interest due to their diverse biological activities, which encompass antioxidant, anti-inflammatory, and potential chemopreventive properties.[1][2] The complex structure and amphiphilic nature of these compounds, however, present challenges in their isolation and purification.[1][3] This guide synthesizes information from multiple validated scientific studies to provide a practical framework for obtaining high-purity this compound.

Data Summary: Yield and Purity of this compound

The following table summarizes the quantitative data from a key study on the isolation of various soyasaponins, including this compound, from soy hypocotyls. This allows for a comparative assessment of the abundance and achievable purity of this compound relative to other related compounds.

| Compound | Yield (%) | HPLC Purity (%) |

| This compound | 2.68 | >99 |

| Triacetyl Soyasaponin Ab | 1.55 | >98 |

| Soyasaponin Ab | 18.53 | >98 |

| Soyasaponin Ae | 0.85 | >98 |

| Soyasaponin Ba | 0.63 | >91 |

| Soyasaponin Af | 1.12 | >85 |

| Soyasaponin Bb | 3.45 | >98 |

| Soyasaponin Be | 0.59 | >76.8 |

| DDMP-conjugated αg | 2.06 | >85 |

| DDMP-conjugated βg | 7.59 | >85 |

| DDMP-conjugated γg | 0.29 | >85 |

Table adapted from a 2025 study on soyasaponin isolation.[4]

Experimental Protocols

This section details the methodologies for the extraction, fractionation, and purification of this compound from Glycine max. The protocols are based on established and published research to ensure reproducibility.

Sample Preparation and Crude Extraction

The initial step involves the preparation of soybean material and the extraction of a crude saponin (B1150181) mixture. Soy hypocotyls are a particularly rich source of group A soyasaponins like this compound.[5][6]

Materials:

-

Soybean hypocotyls (or whole soybeans)

-

Soxhlet apparatus

-

Rotary evaporator

Protocol:

-

Grind the dried soybean material (e.g., hypocotyls) into a fine powder.

-

Defat the powdered material with hexane using a Soxhlet apparatus overnight to remove lipids.[7]

-

Air-dry the defatted soy powder to remove residual hexane.

-

Extract the defatted powder with methanol. An automated solvent extractor can be used for this purpose.[7] Alternatively, refluxing with methanol at 60°C for 4-6 hours is effective.[3]

-

Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain the crude saponin extract.

Fractionation of Crude Extract

The crude extract contains a complex mixture of soyasaponins, isoflavones, and other phytochemicals.[3] Fractionation is necessary to separate the soyasaponin classes. Gel filtration chromatography is a common and effective method.

Materials:

-

Sephadex LH-20 resin

-

Chromatography column

-

Methanol (HPLC grade)

-

Fraction collector

Protocol:

-

Prepare a chromatography column packed with Sephadex LH-20 resin and equilibrate it with methanol.

-

Dissolve a known amount of the crude extract (e.g., 60 mg) in a minimal volume of methanol.[4]

-

Load the dissolved sample onto the equilibrated Sephadex LH-20 column.

-

Elute the column with methanol at a constant flow rate (e.g., 3.0 mL/min).[4]

-

Collect fractions using a fraction collector and monitor the eluate to distinguish between isoflavone (B191592) and soyasaponin fractions. This yields a soyasaponin complex with a yield of approximately 20.5 mg from a 60 mg sample load.[4]

Purification of this compound by Preparative HPLC

The final purification of this compound from the fractionated soyasaponin complex is achieved using preparative High-Performance Liquid Chromatography (HPLC).

Materials:

-

Preparative HPLC system with a suitable detector (e.g., ELSD or UV at 210 nm)

-

Preparative C18 reverse-phase column

-

Acetonitrile (B52724) (HPLC grade)

-

Water (ultrapure)

-

Trifluoroacetic acid (TFA) or Acetic Acid (optional, as a mobile phase modifier)

Protocol:

-

Dissolve the dried soyasaponin fraction in the initial mobile phase solvent.

-

Set up the preparative HPLC system with a C18 column.

-

Establish a binary gradient elution method. A typical gradient might be:

-

Inject the sample onto the column.

-

Monitor the separation and collect the peak corresponding to this compound based on its retention time, which can be determined using an analytical standard if available.

-

Evaporate the solvent from the collected fraction to obtain purified this compound as a white solid.[7] The purity can be confirmed by analytical HPLC and the structure elucidated by mass spectrometry and NMR.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the isolation of this compound and a relevant biological pathway associated with soyasaponins.

Caption: Experimental workflow for the isolation of this compound.

Caption: Nrf2/ARE signaling pathway activated by Soyasaponin Ab.[2]

Conclusion

The isolation of this compound from Glycine max is a multi-step process that requires careful optimization of extraction and chromatographic techniques. By following the detailed protocols outlined in this guide, researchers can effectively obtain high-purity this compound for further investigation into its biological activities and potential therapeutic applications. The provided workflows and data tables serve as a valuable resource for planning and executing the isolation of this promising natural product.

References

- 1. DSpace [scholarbank.nus.edu.sg]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DSpace [dr.lib.iastate.edu]

- 6. academic.oup.com [academic.oup.com]

- 7. ars.usda.gov [ars.usda.gov]

An In-Depth Technical Guide to the Biosynthesis Pathway of Soyasaponin Aa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Soyasaponin Aa, a triterpenoid (B12794562) saponin (B1150181) found in soybeans (Glycine max) with various potential pharmacological activities. This document details the enzymatic steps, key intermediates, and regulatory mechanisms involved in its formation. It is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction to this compound

Soyasaponins are a diverse group of triterpenoid glycosides that accumulate in various tissues of the soybean plant. They are classified into several groups based on their aglycone structure. Group A saponins, including this compound, are characterized by the soyasapogenol A aglycone. These compounds are of significant interest due to their potential health benefits, although some, like the acetylated group A saponins, are associated with the bitter and astringent taste of soy products. Understanding the biosynthesis of this compound is crucial for metabolic engineering efforts aimed at modulating its content in soybeans for improved nutritional value and enhanced production of desired bioactive compounds.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the cyclization of a common precursor, 2,3-oxidosqualene (B107256), and proceeds through a series of oxidation and glycosylation reactions. The pathway is localized in the cytoplasm and involves enzymes from three major families: oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYPs), and UDP-dependent glycosyltransferases (UGTs).

The key steps in the biosynthesis of this compound are:

-

Cyclization of 2,3-Oxidosqualene: The pathway initiates with the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene skeleton, β-amyrin. This reaction is catalyzed by the enzyme β-amyrin synthase (bAS). This is a critical branch point, diverting the precursor from primary metabolism (sterol biosynthesis) to secondary metabolism (triterpenoid saponin biosynthesis).[1]

-

Hydroxylation of β-Amyrin: The β-amyrin backbone undergoes a series of hydroxylation reactions catalyzed by cytochrome P450 enzymes. The formation of soyasapogenol B, the precursor to soyasapogenol A, involves hydroxylations at the C-22 and C-24 positions.[2]

-

Formation of Soyasapogenol A: Soyasapogenol B is then converted to soyasapogenol A through a hydroxylation reaction at the C-21 position. This step is catalyzed by the cytochrome P450 enzyme, CYP72A69.[3] The presence of a hydroxyl group at C-21 is a defining feature of group A soyasaponins.[3]

-

Glycosylation of Soyasapogenol A: The final steps in the biosynthesis of this compound involve the attachment of sugar moieties to the soyasapogenol A aglycone. This is carried out by specific UDP-glycosyltransferases (UGTs). The UGT enzyme UGT73F4, encoded by the Sg-1a allele, is responsible for the final glycosylation step that produces this compound.[4]

The following diagram illustrates the core biosynthetic pathway of this compound.

References

- 1. Analysis of soyasaponin content and biosynthesis-related gene expression in young pea (Pisum sativum L.) sprouts -Journal of Plant Biotechnology | Korea Science [koreascience.kr]

- 2. Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSpace [dr.lib.iastate.edu]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

An In-depth Technical Guide to the Physicochemical Properties of Soyasaponin Aa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soyasaponin Aa is a naturally occurring triterpenoid (B12794562) saponin (B1150181) found in soybeans (Glycine max). As a member of the group A soyasaponins, it is characterized by a bidesmosidic structure, meaning it has sugar chains attached at two different points of its aglycone backbone, soyasapogenol A. This class of compounds has garnered significant interest within the scientific community due to a wide range of potential biological activities, including anti-inflammatory, and anti-obesity effects. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its analysis, and an examination of its role in cellular signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | Reference |

| CAS Number | 117230-33-8 | [1] |

| Chemical Formula | C₆₄H₁₀₀O₃₁ | [1][2][3] |

| Molecular Weight | 1365.46 g/mol | [2][3][4] |

| Melting Point | 255 - 258 °C | [5] |

| Physical Description | Solid | [5] |

| Storage Temperature | 2-8°C | [2][4] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete assigned 1H and 13C NMR dataset for this compound is not available in the provided search results, the general features would be consistent with a triterpenoid saponin structure. The 1H NMR spectrum would be expected to show characteristic signals for anomeric protons of the sugar moieties, methyl groups of the aglycone, and olefinic protons. The 13C NMR spectrum would display signals corresponding to the numerous carbon atoms in the sugar units and the complex triterpenoid core. For comparison, the aglycone, soyasapogenol B, has been characterized by 13C and 1H NMR.[6]

Mass Spectrometry (MS): Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of soyasaponins. For this compound, electrospray ionization (ESI) is a common method. The fragmentation pattern in MS/MS experiments can help elucidate the structure of the sugar chains and the aglycone.[2]

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, C-H stretching of alkyl groups, and C-O stretching vibrations from the glycosidic linkages and the aglycone backbone.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections outline key experimental protocols for the isolation, purification, and analysis of this compound.

Isolation and Purification of this compound

A common method for the isolation and purification of this compound from soy hypocotyls involves a multi-step process combining chromatography techniques.[7]

1. Extraction:

-

Starting Material: Dried and powdered soy hypocotyls.

-

Solvent: 80% aqueous methanol.

-

Procedure: The powdered material is extracted with the solvent, followed by filtration to remove solid residues. The filtrate is then concentrated under reduced pressure to yield a crude extract.

2. Gel Filtration Chromatography:

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol.

-

Procedure: The crude extract is loaded onto the Sephadex LH-20 column and eluted with methanol. This step serves to separate the saponin fraction from other components like isoflavones.

3. Preparative High-Performance Liquid Chromatography (HPLC):

-

Stationary Phase: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Procedure: The saponin-rich fraction from the gel filtration step is further purified by preparative HPLC to isolate individual soyasaponins, including this compound, with high purity (>99%).[7]

Below is a workflow diagram for the isolation and purification of this compound.

References

- 1. The isolation of soyasaponins by fractional precipitation, solid phase extraction, and low pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Soyasaponins Can Blunt Inflammation by Inhibiting the Reactive Oxygen Species-Mediated Activation of PI3K/Akt/NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. researchgate.net [researchgate.net]

The Occurrence and Distribution of Soyasaponin Aa: A Technical Guide

An In-depth Examination of the Natural Sources, Distribution, and Analysis of a Key Triterpenoid (B12794562) Saponin (B1150181)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soyasaponins, a complex group of triterpenoid glycosides, are predominantly found in soybeans (Glycine max) and other legumes. These compounds are of significant interest to the scientific community due to their diverse biological activities, including potential anticancer, anti-inflammatory, and cholesterol-lowering properties. Soyasaponins are structurally classified into several groups based on their aglycone (sapogenol) core. Group A soyasaponins, which include Soyasaponin Aa, are characterized by the soyasapogenol A aglycone and are notable for their bidesmosidic nature, meaning they have sugar chains attached at two different points of the aglycone. This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies for this compound, aimed at supporting research and development in the pharmaceutical and nutraceutical industries.

Natural Sources and Distribution of this compound

This compound is primarily isolated from soybeans, where its distribution is highly localized. The concentration and overall saponin profile can vary significantly depending on the soybean cultivar, geographical location of cultivation, and the specific part of the plant.

Distribution within the Soybean Seed

Research has consistently shown that Group A soyasaponins, including this compound, are almost exclusively concentrated in the soy germ (hypocotyl) .[1][2] In contrast, Group B soyasaponins are more evenly distributed between the germ and the cotyledons. The seed coat (hull) contains negligible amounts of soyasaponins.[1][2] The soybean germ constitutes only about 2-3% of the seed's weight but contains the vast majority of the Group A saponins.

Content in Soybean Cultivars

The total saponin content in whole soybeans can range from 0.6% to 6.5% of the dry weight.[1] Group A soyasaponins, such as this compound, typically represent a smaller fraction of the total saponin content, often around 20% or less.[1][2] The content of this compound can vary significantly among different soybean cultivars. For instance, a study of 25 Korean soybean cultivars found that the this compound content ranged from being undetected to as high as 209.06 mg/100 g in the cultivar PI90763.[3]

Table 1: Quantitative Distribution of this compound in Various Soybean Cultivars

| Soybean Cultivar | This compound Content (mg/100 g) | Reference |

| PI90763 | 209.06 | [3] |

| KLG 16001 | 4.84 | [3] |

| PI339736 | 3.47 | [3] |

| KLS116-1 | 2.88 | [3] |

| Daepung | Not Detected | [3] |

Occurrence in Other Legumes

While soybeans are the most prominent source, this compound and other soyasaponins are also found in other legumes, albeit generally in lower concentrations. These include lentils, chickpeas, and faba beans.[4][5][6]

Table 2: this compound Content in Various Legumes

| Legume | This compound Content | Reference |

| Black Soybean | 1.14 mg/100 g | [7] |

| Chickpea | Present, but quantitative data for Aa is limited | [5][6] |

| Lentils | Contains soyasaponins, specific Aa data is sparse | [4] |

| Faba Beans | Contains soyasaponins, specific Aa data is sparse | [5][6] |

Experimental Protocols for Analysis

The accurate quantification of this compound requires robust extraction and analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for the analysis of soyasaponins.

Extraction of this compound

A standardized protocol for the extraction of soyasaponins from soy material is crucial for reproducible results.

Methodology:

-

Sample Preparation: Lyophilize and grind the soy material (e.g., soy germ) to a fine powder. Defatting the powder with hexane (B92381) is recommended to remove lipids that can interfere with the extraction.

-

Extraction Solvent: A mixture of aqueous ethanol (B145695) (e.g., 70-80% v/v) is commonly used for extraction.[8]

-

Extraction Procedure:

-

Suspend the powdered material in the extraction solvent.

-

Sonication or shaking at room temperature for a specified period (e.g., 1-2 hours) is employed to facilitate the extraction.

-

Centrifuge the mixture to pellet the solid material.

-

Collect the supernatant. Repeat the extraction process on the pellet to ensure complete recovery.

-

Combine the supernatants.

-

-

Purification (Optional but Recommended): The crude extract can be further purified using solid-phase extraction (SPE) or preparative chromatography to isolate the saponin fraction.

-

Final Preparation: The purified extract is evaporated to dryness under a stream of nitrogen and then reconstituted in a suitable solvent (e.g., methanol (B129727) or the initial mobile phase) for HPLC analysis. The final solution should be filtered through a 0.45 µm syringe filter before injection.[9]

Quantification by HPLC-MS

Instrumentation: A High-Performance Liquid Chromatography system coupled with an Electrospray Ionization Mass Spectrometer (ESI-MS) is typically used.

HPLC Conditions:

-

Column: A C18 reversed-phase column is commonly employed.

-

Mobile Phase: A gradient elution is typically used with a binary solvent system, such as:

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or 0.025% trifluoroacetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol with the same acidic modifier.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the course of the run to elute the more hydrophobic compounds. For example, starting at 30% B and increasing to 80% B over 30-40 minutes.

-

Flow Rate: A flow rate of 0.8-1.0 mL/min is common for analytical columns.

-

Detection: A UV detector (monitoring at ~205-210 nm) can be used in series before the MS detector.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for soyasaponins.[10]

-

Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for quantification to enhance sensitivity and selectivity.

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from a pure this compound standard.

Visualizing Key Pathways and Workflows

Biosynthesis of Triterpenoid Saponins in Soybean

The biosynthesis of soyasaponins is a complex process that begins with the cyclization of 2,3-oxidosqualene.[1] This pathway involves several key enzymes, including oxidosqualene cyclases, cytochrome P450 monooxygenases, and UDP-dependent glycosyltransferases, which are responsible for creating the basic triterpenoid skeleton, subsequent oxidations, and the addition of sugar moieties, respectively.[11]

References

- 1. soybean saponin I biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of Secondary Metabolites in Various Cultivars of Soybean (Glycine max (L.) Merr.) [kjpr.kr]

- 4. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fagr.stafpu.bu.edu.eg [fagr.stafpu.bu.edu.eg]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Rapid quantification and characterization of soyasaponins by high-performance liquid chromatography coupled with electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

In Vitro Biological Activity of Soyasaponin Aa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activities of Soyasaponin Aa, a triterpenoid (B12794562) saponin (B1150181) found in soybeans. The document synthesizes current research findings, focusing on its anti-inflammatory and anti-cancer properties. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various in vitro models, primarily through the modulation of the NF-κB and MAPK signaling pathways.

Mechanism of Action: Inhibition of the NF-κB Pathway

This compound exerts its anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response.[1][2][3] The mechanism is linked to the suppression of the Reactive Oxygen Species (ROS)-mediated activation of the PI3K/Akt/NF-κB pathway.[1][2][3][4]

Soyasaponins, including Aa, blunt the LPS-induced phosphorylation of IKKα/β, which prevents the subsequent phosphorylation and degradation of its inhibitor, IκBα.[2][3] This action keeps the NF-κB p65 subunit sequestered in the cytoplasm, inhibiting its nuclear translocation and the subsequent transcription of pro-inflammatory genes like cyclooxygenase-2 (COX-2).[3] The inhibition of this pathway leads to a dose-dependent reduction in the production of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO).[3][5]

Modulation of MAPK Signaling

The anti-inflammatory activities of soyasaponins are also associated with the modulation of the Mitogen-Activated Protein Kinases (MAPKs) signaling pathway.[6] Studies have shown that soyasaponins can inhibit the phosphorylation of key kinases like p38 and JNK, which are involved in the expression of pro-inflammatory cytokines.[7]

Quantitative Data: Anti-inflammatory Effects

The following table summarizes the quantitative data on the anti-inflammatory effects of this compound and related soyasaponins.

| Soyasaponin | Mediator/Target | Cell Type | Concentration | Effect | Reference |

| Soyasaponin A₁ | NO Production | RAW 264.7 | 25-200 µg/mL | Dose-dependent inhibition | [5] |

| Soyasaponin A₁ | TNF-α Production | RAW 264.7 | 25-200 µg/mL | Dose-dependent inhibition | [5] |

| Soyasaponin A₁ | iNOS mRNA Expression | RAW 264.7 | 25-200 µg/mL | Down-regulation | [5] |

| Soyasaponin A₁ | NF-κB Activity | RAW 264.7 | 25-200 µg/mL | Decreased activity | [5] |

| Soyasaponin A₁ | PGE₂ Release | Macrophages | 10, 20, 40 µmol/L | Blunted LPS-induced release | [2] |

| Soyasaponin A₁ | COX-2 Expression | Macrophages | 10, 20, 40 µmol/L | Suppressed LPS-induced expression | [3] |

Anticancer and Cytotoxic Activity

This compound and other soyasaponins exhibit cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.

Mechanism of Action: Induction of Apoptosis

Soyasaponins have been shown to induce apoptosis in cancer cells through the intrinsic, mitochondria-dependent pathway.[8][9] This process involves a reduction in the mitochondrial transmembrane potential and an increase in intracellular Ca²⁺ concentration.[10] The disruption of mitochondrial function leads to the release of apoptotic factors and the activation of the caspase cascade (caspase-9 and caspase-3), ultimately resulting in programmed cell death.[8][11]

Quantitative Data: Cytotoxicity

The cytotoxic activity of soyasaponins has been evaluated against several human cancer cell lines. The aglycones, such as soyasapogenol A, are often more potent than their glycosidic counterparts.[12]

| Compound | Cell Line | Assay | IC₅₀ / LC₅₀ | Exposure Time | Reference |

| Soyasapogenol A | HCT-116 (Colon) | SRB | 3.12 µg/mL | 48h | [13] |

| Soyasapogenol A | Hep-G2 (Liver) | SRB | 3.55 µg/mL | 48h | [13] |

| Soyasapogenol A | MCF-7 (Breast) | SRB | 2.97 µg/mL | 48h | [13] |

| Total Soyasaponins | Hep-G2 (Liver) | MTT | 0.594 mg/mL | 72h | [14] |

| Total Soyasaponins | HeLa (Cervical) | - | 0.4 mg/mL | 4 days | [10] |

| Soyasaponin I | HCT116 (Colon) | CCK-8 | 161.4 µM | 24h | [15] |

| Soyasaponin I | LoVo (Colon) | CCK-8 | 180.6 µM | 24h | [15] |

| Soyasaponin I | MCF-7 (Breast) | - | 73.87 µM | - | [16] |

Experimental Protocols

This section provides standardized methodologies for key in vitro assays used to evaluate the biological activity of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro bioactivity of a compound like this compound.

Protocol: Nitric Oxide (NO) Production Assay

This protocol is used to measure the effect of this compound on NO production in LPS-stimulated macrophages.

-

Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10, 20, 40 µM). Incubate for 2 hours.[2]

-

Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[2]

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.

Protocol: Western Blot Analysis for Protein Expression

This protocol details the steps to analyze the effect of this compound on the expression of key signaling proteins.

-

Cell Lysis: After treatment with this compound and/or LPS, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, COX-2, β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Densitometry analysis is used to quantify band intensity relative to a loading control like β-actin.[2]

Protocol: Quantitative Real-Time PCR (qPCR)

This protocol is for measuring changes in gene expression levels.

-

RNA Extraction: Following cell treatment, extract total RNA using a suitable kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

-

RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green qPCR master mix, cDNA template, and gene-specific primers (e.g., for iNOS, TNF-α, and a housekeeping gene like GAPDH).[17]

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[18]

References

- 1. Soyasaponins Can Blunt Inflammation by Inhibiting the Reactive Oxygen Species-Mediated Activation of PI3K/Akt/NF-kB Pathway | PLOS One [journals.plos.org]

- 2. Soyasaponins Can Blunt Inflammation by Inhibiting the Reactive Oxygen Species-Mediated Activation of PI3K/Akt/NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Soyasaponins can blunt inflammation by inhibiting the reactive oxygen species-mediated activation of PI3K/Akt/NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. Anti-inflammatory effect of soyasaponins through suppressing nitric oxide production in LPS-stimulated RAW 264.7 cells by attenuation of NF-κB-mediated nitric oxide synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Soyasaponins reduce inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of soyasapogenol I-αa via downregulation of the MAPK signaling pathway in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Saikosaponin a Induces Apoptosis through Mitochondria-Dependent Pathway in Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potential Anti-tumor Effects and Apoptosis-inducing Mechanisms of Saponins: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. journals.ekb.eg [journals.ekb.eg]

- 14. Antioxidant and Quinone Reductase Activity of Soyasaponins in Hepa1c1c7 Mouse Hepatocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-Colon Cancer Activity of Dietary Phytochemical Soyasaponin I and the Induction of Metabolic Shifts in HCT116 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. kspbtjpb.org [kspbtjpb.org]

- 18. benchchem.com [benchchem.com]

The Pharmacokinetics and Metabolism of Soyasaponin Aa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soyasaponin Aa, a prominent member of the group A soyasaponins found in soybeans and other legumes, is a triterpenoid (B12794562) glycoside with a range of reported biological activities. Understanding its pharmacokinetic profile and metabolic fate is crucial for evaluating its potential as a therapeutic agent or nutraceutical. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Due to the limited availability of studies focusing specifically on this compound, this guide integrates data from studies on group A soyasaponins and their shared aglycone, soyasapogenol A. The pivotal role of gut microbiota in the biotransformation of these complex glycosides into more readily absorbable aglycones is a central theme. This document details experimental methodologies for key in vitro and in vivo studies and presents quantitative data in structured tables to facilitate comparison and further research.

Introduction

Soyasaponins are a diverse group of oleanane-type triterpenoid saponins, primarily classified into group A and group B based on their aglycone structure.[1] Group A soyasaponins, including this compound, are bidesmosidic, meaning they have two sugar chains attached to the soyasapogenol A aglycone.[1] These compounds have garnered significant interest for their potential health benefits. However, their large molecular weight and complex structure present challenges for direct absorption in the gastrointestinal tract.[2]

The bioavailability and physiological effects of soyasaponins are largely dependent on their metabolism, particularly by the gut microbiota.[2][3] Intestinal bacteria possess the enzymatic machinery to hydrolyze the sugar moieties, releasing the aglycone, soyasapogenol A.[3] This biotransformation is a critical step, as the less polar soyasapogenols are more readily absorbed than their glycosidic precursors.[2]

This guide will delve into the metabolic pathways, pharmacokinetic parameters, and the experimental approaches used to elucidate the ADME profile of this compound and related compounds.

Metabolism of this compound

The metabolism of this compound is believed to occur primarily in the colon, mediated by the enzymatic activity of the resident gut microbiota. While direct metabolic studies on this compound are scarce, research on the closely related group A soyasaponin, Soyasaponin Ab, provides a strong model for its metabolic fate. The anaerobic incubation of Soyasaponin Ab with human fecal specimens resulted in two main metabolites: soyasapogenol A and soyasapogenol A 3-β-d-glucuronide.[3] This suggests a stepwise hydrolysis of the sugar chains.

The proposed metabolic pathway for this compound involves the sequential cleavage of its sugar moieties by microbial glycosidases to ultimately yield the aglycone, soyasapogenol A. This aglycone can then be absorbed and may undergo further phase I and phase II metabolism in the liver, including oxidation, dehydrogenation, and conjugation reactions.[2]

Proposed metabolic pathway of this compound.

Pharmacokinetics

Direct pharmacokinetic data for this compound is not currently available in the public domain. However, the pharmacokinetic profile of its aglycone, soyasapogenol A, has been characterized in rats and provides crucial insights into the systemic exposure following the metabolism of the parent glycoside.

Pharmacokinetic Parameters of Soyasapogenol A in Rats

The following table summarizes the key pharmacokinetic parameters of soyasapogenol A in rats after oral and intravenous administration. The data indicates that soyasapogenol A is orally bioavailable, with a Tmax of approximately 2 hours.[2]

| Parameter | Oral Administration (10 mg/kg) | Oral Administration (20 mg/kg) | Intravenous Administration (3 mg/kg) |

| Tmax (h) | 2.0 | 1.0 | - |

| Cmax (µg/mL) | 8.59 | 28.99 | - |

| Bioavailability (%) | 73.10 | 67.34 | - |

Data sourced from a study on the fate and intermediary metabolism of soyasapogenol in rats.[2]

Experimental Protocols

This section details the methodologies for key experiments used to study the pharmacokinetics and metabolism of soyasaponins.

In Vitro Metabolism Using Human Fecal Microorganisms

This protocol describes an in vitro model to assess the metabolic transformation of soyasaponins by the human gut microbiota.[4][5]

Objective: To identify the metabolites of a soyasaponin after anaerobic incubation with human fecal microorganisms.

Materials:

-

Soyasaponin of interest (e.g., Soyasaponin I)

-

Fresh human feces from healthy donors

-

Brain Heart Infusion (BHI) media

-

Anaerobic incubation system (e.g., anaerobic chamber or gas-pak jars)

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Analytical instruments (TLC, HPLC, LC-MS, NMR)

Procedure:

-

Fecal Slurry Preparation: Fresh fecal samples are collected and immediately placed in an anaerobic environment. A fecal slurry is prepared by homogenizing the feces in a sterile buffer or media.

-

Incubation: A defined amount of the soyasaponin is added to the fecal slurry. The mixture is incubated anaerobically at 37°C for a specified period (e.g., 48 hours).[4][5] Samples are collected at various time points (e.g., 0, 12, 24, 48 hours) to monitor the degradation of the parent compound and the formation of metabolites.[5]

-

Sample Extraction: The reaction is quenched, and the samples are centrifuged to remove solid debris. The supernatant is then subjected to solid-phase extraction (SPE) to isolate the soyasaponin and its metabolites.[5]

-

Metabolite Identification: The extracted samples are analyzed using chromatographic and spectroscopic techniques (TLC, HPLC, LC-MS, and NMR) to identify and quantify the parent soyasaponin and its metabolites.[4][5]

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of a soyasapogenol after oral and intravenous administration in rats.[2]

Objective: To determine the pharmacokinetic parameters (Tmax, Cmax, bioavailability) of a soyasapogenol in rats.

Materials:

-

Soyasapogenol of interest (e.g., Soyasapogenol A)

-

Sprague-Dawley rats (or other appropriate strain)

-

Vehicle for dosing (e.g., saline, DMSO)

-

Oral gavage needles

-

Intravenous injection supplies

-

Blood collection tubes (with anticoagulant)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimation and Fasting: Rats are acclimated to the laboratory conditions and fasted overnight before dosing.

-

Dosing:

-

Blood Sampling: Blood samples are collected from the rats at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.[2]

-

Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

-

Bioanalysis: The concentration of the soyasapogenol in the plasma samples is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate the key pharmacokinetic parameters using appropriate software.

Experimental workflow for an in vivo pharmacokinetic study.

Conclusion and Future Directions

The pharmacokinetics and metabolism of this compound are complex processes heavily influenced by the metabolic activities of the gut microbiota. Current evidence strongly suggests that this compound, like other group A soyasaponins, undergoes extensive hydrolysis in the colon to its aglycone, soyasapogenol A, which is then absorbed. The pharmacokinetic profile of soyasapogenol A in rats indicates good oral bioavailability.

However, there is a clear need for further research to fill the existing knowledge gaps. Specifically, studies focusing on the direct administration of purified this compound are required to fully elucidate its absorption, distribution, and excretion characteristics, as well as to identify all of its specific metabolites. A deeper understanding of the interplay between this compound, the gut microbiome, and the host's metabolic processes will be essential for the rational development of soyasaponin-based therapeutics and functional foods.

References

- 1. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Fate and Intermediary Metabolism of Soyasapogenol in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Human fecal metabolism of soyasaponin I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dr.lib.iastate.edu [dr.lib.iastate.edu]

Toxicology Profile of Soyasaponin Aa: An In-depth Technical Guide

Introduction

Soyasaponin Aa is a triterpenoid (B12794562) saponin (B1150181) found in soybeans and other legumes. It belongs to the Group A soyasaponins, which are characterized by a bidesmosidic structure, meaning they have sugar chains attached at two positions (C-3 and C-22) of the soyasapogenol A aglycone. While soyasaponins are known for a variety of biological activities, including anti-inflammatory, cholesterol-lowering, and potential anti-cancer effects, a complete toxicological profile is crucial for any therapeutic development. This document synthesizes the available data on related compounds to provide an estimated toxicology profile for this compound, covering its metabolism, in vitro cytotoxicity, potential in vivo effects, and associated signaling pathways.

Physicochemical Properties and Metabolism

Group A soyasaponins, including this compound, are amphiphilic molecules with a nonpolar pentacyclic ring structure (soyasapogenol A) and polar sugar moieties. This structure allows them to interact with cell membranes.

A critical aspect of soyasaponin toxicology and bioactivity is their fate in the gastrointestinal tract. Soyasaponins are generally poorly absorbed. They are primarily metabolized by the gut microbiota, which hydrolyzes the sugar chains to release the aglycone. This biotransformation is significant because the aglycones, such as soyasapogenol A, have been shown to be more biologically active and cytotoxic than their glycoside precursors.

In Vitro Toxicology

While specific data for this compound is lacking, studies on its aglycone (soyasapogenol A) and total soyasaponin extracts provide insights into its likely cytotoxic potential. The primary mechanism of saponin cytotoxicity often involves interaction with cell membrane components, leading to pore formation, increased membrane permeability, and subsequent cell lysis or induction of apoptosis.

Cytotoxicity Data

The following tables summarize the available cytotoxicity data for soyasapogenol A and other relevant soyasaponin preparations. It is noteworthy that the aglycone, soyasapogenol A, demonstrates significantly higher cytotoxicity than total soyasaponin extracts.

Table 1: Cytotoxicity of Soyasapogenol A and Total Soyasaponin Extracts

| Test Substance | Cell Line | Assay Duration | Endpoint | Result |

| Soyasapogenol A (concentrated extract) | Hep-G2 (Human hepatocellular carcinoma) | 72 hours | LC50 | 0.052 ± 0.011 mg/mL[1] |

| Total Soyasaponin Extract | Hep-G2 (Human hepatocellular carcinoma) | 72 hours | LC50 | 0.594 ± 0.021 mg/mL[1] |

Table 2: Cytotoxicity of Other Soyasaponins for Comparison

| Test Substance | Cell Line | Concentration | Observation |

| Soyasaponin Ab | RAW264.7 (Mouse macrophage) | Not specified | No toxicity observed over the tested concentration ranges.[2] |

| Soyasaponin I | Caco-2 (Human colon adenocarcinoma) | Up to 3 mmol/L | No apparent cytotoxic effect.[3][4] |

| Soyasapogenol B | Caco-2 (Human colon adenocarcinoma) | ≥ 1 mmol/L | Significantly reduced cell viability.[3][4] |

These data suggest that while soyasaponins as glycosides have low cytotoxicity, their metabolites (aglycones) can be significantly more potent. Therefore, the cytotoxic potential of this compound in vivo is likely dependent on its metabolism by the gut microbiota.

Representative Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a general method for assessing the cytotoxicity of a saponin using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in a selected cell line (e.g., Hep-G2).

Materials:

-

This compound

-

Human hepatocellular carcinoma (Hep-G2) cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Hep-G2 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium only (blank) and cells with vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using appropriate software.

Diagram: Experimental Workflow for MTT-based Cytotoxicity Assay

In Vivo Toxicology

No specific in vivo acute toxicity studies, such as LD50 determination, for this compound have been identified. For regulatory purposes, such studies would typically follow international guidelines, for example, the OECD Test Guideline 423 for Acute Oral Toxicity.[1]

However, some studies on soyasaponin-enriched diets provide insights into their biological effects in vivo. In a mouse model of contact hypersensitivity, a diet containing a low dose of soyasaponins attenuated ear swelling and reduced the infiltration of myeloid cells.[5] Interestingly, a high-dose soyasaponin diet did not show the same beneficial effect, suggesting a complex dose-response relationship.[5] While not a formal toxicology study, this indicates that soyasaponins are biologically active in vivo and that their effects are dose-dependent.

Potential Toxicological Mechanisms and Signaling Pathways

The primary toxicological mechanism of saponins (B1172615) is related to their interaction with cell membranes. Their amphiphilic nature allows them to intercalate into the lipid bilayer, leading to the formation of pores and a loss of membrane integrity, which can trigger cell death.

Regarding specific signaling pathways, research on the closely related Soyasaponin Ab has shown that it can act as an immunomodulator by activating the NF-κB signaling pathway, with its effects potentially being mediated through the Toll-like receptor 4 (TLR4).[2] This pathway is central to inflammatory responses. While this is described in the context of a pharmacological effect (adjuvant activity), uncontrolled activation of inflammatory pathways can lead to toxicological outcomes. The relevance of this pathway to the toxicology of this compound is plausible but requires experimental confirmation.

Diagram: Hypothesized Signaling Pathway for a Related Soyasaponin

Conclusion

The available evidence suggests that this compound, in its glycosylated form, likely possesses a low order of acute toxicity. However, its toxicological profile is significantly influenced by its metabolism in the gut. The resulting aglycone, soyasapogenol A, has demonstrated considerable in vitro cytotoxicity, indicating that high oral doses of this compound could potentially lead to adverse effects mediated by its metabolite.

This in-depth guide, based on inferred data, underscores a significant knowledge gap in the specific toxicology of this compound. For any further development of this compound for therapeutic or other applications, direct and comprehensive toxicological evaluation is imperative. This should include in vitro studies to determine its IC50 on various cell lines and in vivo studies following established regulatory guidelines to assess its acute and chronic toxicity.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]

- 4. Soyasaponin I and sapongenol B have limited absorption by Caco-2 intestinal cells and limited bioavailability in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

The Degradation and Stability of Soyasaponin Aa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the degradation and stability of Soyasaponin Aa, a bioactive triterpenoid (B12794562) saponin (B1150181) found in soybeans. Understanding the stability of this compound is critical for its isolation, formulation, and application in research and drug development. This document summarizes key factors influencing its stability, details degradation pathways, and provides experimental protocols for its analysis.

Introduction to this compound

This compound is a member of the group A soyasaponins, which are bidesmosidic saponins (B1172615) characterized by two sugar chains attached to the oleanane-type aglycone, soyasapogenol A. Specifically, this compound is an acetylated saponin, a feature that significantly influences its stability and biological activity.[1][2] The structural complexity of this compound makes it susceptible to degradation under various chemical and physical conditions.

Factors Influencing the Stability of this compound

The stability of this compound is primarily affected by pH, temperature, and enzymatic activity. These factors can lead to the hydrolysis of its glycosidic bonds and the removal of its acetyl groups, altering its chemical structure and biological properties.

Effect of pH

The pH of the environment plays a crucial role in the stability of this compound. Both acidic and alkaline conditions can induce degradation, albeit through different mechanisms.

-

Alkaline Conditions: Alkaline hydrolysis leads to the deacetylation of group A soyasaponins.[1][3] This process converts acetylated soyasaponins like this compound into their non-acetylated counterparts, such as Soyasaponin A1 and A2.[1] Mild alkaline treatment can be used to unify the structure of soyasaponins for analytical purposes by removing acetyl groups without affecting the glycosidic linkages.[3]

-

Acidic Conditions: Acid hydrolysis is a more aggressive method that cleaves the glycosidic bonds, releasing the sugar moieties and yielding the aglycone, soyasapogenol A.[1] This method is generally employed for the preparation of soyasapogenols from crude soyasaponin extracts.[1] It has been reported that hydrolysis with 3% sulfuric acid in anhydrous methanol (B129727) for 3 hours can produce a high yield of soyasapogenols.[1]

Effect of Temperature

Temperature is another critical factor governing the stability of this compound. Elevated temperatures can accelerate degradation reactions.

-

Thermal Degradation: Thermal energy can cause the deglycosylation of saponin glycosides.[1] For instance, DDMP-conjugated group B soyasaponins are known to be heat-labile.[1] To prevent the breakdown of these conjugated compounds and preserve the integrity of the sugar moieties, room temperature extraction is often recommended for soyasaponins.[1][4] High temperatures during processing, such as refluxing, can lead to the formation of non-DDMP soyasaponins from their DDMP-conjugated precursors.[1] While this is specific to group B, similar thermal lability of the glycosidic bonds in group A soyasaponins can be expected. Studies on saponin stability have shown that high temperatures can destroy the structure of saponins.[5]

Enzymatic Degradation

Enzymatic activity, particularly from microbial sources, can significantly impact the stability of this compound.

-

Microbial Metabolism: Human gut microorganisms can metabolize dietary soyasaponins by sequentially hydrolyzing the sugar moieties to yield smaller, more hydrophobic metabolites.[6][7] For example, soyasaponin I is metabolized to soyasaponin III and then to soyasapogenol B.[6][7] This suggests a stepwise degradation of the sugar chains. It is plausible that this compound undergoes a similar enzymatic hydrolysis in the gut, leading to its aglycone, soyasapogenol A.

-

Soil Microbes: In the environment, soil microbes can also degrade soyasaponins. Soyasaponin Bb has been shown to be degraded by soil microbes, with a half-life of 2.4 days in one study.[8] The degradation process involves the loss of sugar moieties, leading to the formation of the aglycone.[8]

-

Plant Enzymes: Enzymes like lipoxygenase can also contribute to the degradation of certain soyasaponins, such as the DDMP-conjugated types.[9][10]

Degradation Pathways of this compound

The degradation of this compound can proceed through several pathways, depending on the conditions. The primary degradation products include deacetylated soyasaponins and the aglycone, soyasapogenol A.

Alkaline Hydrolysis Pathway

Under alkaline conditions, the primary degradation pathway for this compound is deacetylation. This reaction removes the acetyl groups from the sugar chains, resulting in the formation of deacetylated group A soyasaponins.

Acid Hydrolysis Pathway

Acid hydrolysis results in the complete removal of the sugar chains, leading to the formation of the aglycone, soyasapogenol A.

Enzymatic Degradation Pathway

Enzymatic degradation, primarily by microbial glycosidases, involves the stepwise removal of sugar units from the glycosidic chains.

Quantitative Stability Data

While specific kinetic data for the degradation of this compound is not extensively reported, the following table summarizes the qualitative and semi-quantitative findings from the literature regarding the stability of group A soyasaponins under various conditions.

| Condition | Effect on this compound | Degradation Products | Reference |

| Mild Alkaline (e.g., NaOH) | Deacetylation | Deacetylated Group A soyasaponins | [1][3] |

| Strong Acid (e.g., H₂SO₄) | Complete hydrolysis of glycosidic bonds | Soyasapogenol A, free sugars | [1] |

| Elevated Temperature | Deglycosylation | Aglycone and smaller glycosides | [1] |

| Microbial Fermentation | Stepwise hydrolysis of sugar chains | Intermediate glycosides, Soyasapogenol A | [6][7][11] |

Experimental Protocols for Stability Assessment

The stability of this compound can be assessed using high-performance liquid chromatography (HPLC) coupled with various detectors.

Sample Preparation for Stability Studies

-

Stock Solution: Prepare a stock solution of purified this compound in methanol or aqueous ethanol.

-

Stress Conditions:

-

pH Stability: Aliquot the stock solution into buffers of varying pH (e.g., pH 2, 7, 9) and incubate at a controlled temperature (e.g., 25°C, 40°C).

-

Thermal Stability: Incubate aliquots of the stock solution at different temperatures (e.g., 4°C, 25°C, 60°C, 80°C).

-

-

Time Points: Withdraw samples at specific time intervals (e.g., 0, 1, 3, 6, 12, 24 hours).

-

Quenching: Neutralize the pH-stressed samples and cool the thermally stressed samples to stop the degradation process.

-

Analysis: Analyze the samples by HPLC.

HPLC Method for this compound and its Degradation Products

-

Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid. A typical gradient might be:

-

Start with 30% acetonitrile in water (with 0.025% TFA).

-

Linearly increase to 50% acetonitrile over 45 minutes.[12]

-

-

Flow Rate: 1 mL/min.[12]

-

Detection:

-

Quantification: Use a calibration curve of a this compound standard. Degradation products can be identified by comparing retention times with standards (if available) or by mass spectrometry.

Biological Implications of this compound Degradation

The degradation of this compound has significant biological implications, as its metabolites, particularly the aglycone soyasapogenol A, often exhibit enhanced biological activity.

-

Increased Bioavailability: Soyasapogenols are generally absorbed faster and in greater amounts than their corresponding glycosides.[14][15] The poor absorption of soyasaponins is attributed to their high molecular weight and poor membrane permeability.[15]

-

Enhanced Bioactivity: The aglycones, soyasapogenol A and B, have been shown to be more potent in suppressing the growth of colon cancer cells compared to their glycosidic forms.[11] The bioactivity of soyasaponins appears to increase with increased lipophilicity.[11]

-

Signaling Pathways: Soyasaponins and their metabolites can influence various cellular signaling pathways. For instance, they have been reported to induce apoptosis and macroautophagy in cancer cells.[1][16] Group B soyasaponins have been shown to suppress Akt signaling and enhance ERK1/2 activity.[16] While specific pathways for this compound are less defined, it is likely to share similar mechanisms of action with other soyasaponins, especially after conversion to its aglycone.

Conclusion

The stability of this compound is a multifaceted issue influenced by pH, temperature, and enzymatic activity. Alkaline conditions lead to deacetylation, while acidic conditions and high temperatures cause deglycosylation. Microbial enzymes play a significant role in its metabolism, converting it to potentially more bioavailable and bioactive aglycones. A thorough understanding of these degradation pathways and the implementation of appropriate analytical methods are essential for the successful development of this compound as a therapeutic or research agent. Future research should focus on obtaining precise kinetic data for the degradation of this compound under various conditions to facilitate the design of stable formulations.

References

- 1. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of soyasaponins in soy with LC-MS following structural unification by partial alkaline degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 7. Human fecal metabolism of soyasaponin I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Secretion dynamics of soyasaponins in soybean roots and effects to modify the bacterial composition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Soyasaponins: the relationship between chemical structure and colon anticarcinogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ars.usda.gov [ars.usda.gov]

- 13. DSpace [dr.lib.iastate.edu]

- 14. researchgate.net [researchgate.net]

- 15. The Fate and Intermediary Metabolism of Soyasapogenol in the Rat [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

The Discovery and History of Soyasaponin Aa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soyasaponin Aa, a prominent member of the group A triterpenoid (B12794562) saponins (B1172615) found in soybeans (Glycine max), has been a subject of scientific inquiry for decades. This technical guide provides a comprehensive overview of the discovery, history, and structural elucidation of this compound. It details the experimental protocols for its isolation and characterization, presents key quantitative data, and explores its known mechanisms of action through signaling pathway diagrams. This document serves as an in-depth resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction: The Dawn of Soyasaponin Research

The scientific investigation of saponins from soybeans dates back over 80 years, with early research focusing on the isolation and structural characterization of these complex glycosidic compounds.[1] Soyasaponins are broadly classified into several groups based on the structure of their aglycone (sapogenol) core. This compound belongs to the group A soyasaponins, which are characterized by a soyasapogenol A aglycone and are bidesmosidic, meaning they possess two sugar chains attached at different positions of the aglycone.[2] The historical journey of this compound is intertwined with the broader exploration of soy phytochemicals and the development of advanced analytical techniques that have enabled the separation and structural determination of these intricate molecules.

Discovery and Structural Elucidation of this compound

The definitive identification and structural elucidation of individual soyasaponins, including this compound, were made possible through the advent of modern chromatographic and spectroscopic techniques. While early studies in the mid-20th century laid the groundwork by identifying crude saponin (B1150181) fractions, the precise structures were unraveled later.

The structure of this compound was established as 3-O-[α-L-rhamnopyranosyl-(1→2)-β-D-galactopyranosyl-(1→2)-β-D-glucuronopyranosyl]-22-O-[β-D-glucopyranosyl]-soyasapogenol A. This complex structure consists of the oleanane-type triterpenoid aglycone, soyasapogenol A, with a trisaccharide chain attached at the C-3 position and a single glucose moiety at the C-22 position. The characterization and confirmation of this structure have been heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4]

Quantitative Data for this compound

The concentration of this compound varies significantly among different soybean varieties and their processed products. Soy germ, in particular, is a rich source of group A soyasaponins.[5][6]

| Parameter | Value | Source |

| Molecular Formula | C59H96O28 | Inferred from structure |

| Molecular Weight | 1237.38 g/mol | Inferred from structure |

| Quantification Limit (HPLC-ESI-MS) | 0.025 ng | [7] |

| Concentration in Soy Hypocotyls | Variable, can be a major group A saponin | [8] |

| Concentration in Soybean Seeds | Group A saponins constitute approx. one-fifth of total saponins | [6] |

Experimental Protocols

The isolation and purification of this compound require multi-step procedures to separate it from other soy components, including other saponin isomers.

Extraction of Crude Soyasaponins

A common initial step involves the extraction of soy material (e.g., defatted soy germ or hypocotyl powder) with a polar solvent.

-

Protocol:

Purification of this compound

Further purification is typically achieved using a combination of chromatographic techniques.

-

Protocol using Preparative HPLC:

-

Dissolve the crude extract in a suitable solvent (e.g., methanol-water mixture).

-

Inject the solution onto a preparative reversed-phase C18 HPLC column.

-

Elute with a gradient of acetonitrile (B52724) and water, often with a small percentage of acetic acid.[5]

-

Monitor the eluent at a low wavelength (e.g., 205 nm or 210 nm) as soyasaponins lack a strong chromophore.[5][7]

-

Collect fractions corresponding to the peak of this compound, identified by comparison with a standard or by subsequent MS analysis.

-

Evaporate the solvent from the collected fraction to obtain purified this compound.

-

-

Protocol using High-Speed Counter-Current Chromatography (HSCCC):

-

Prepare a two-phase solvent system, for example, water-butanol-acetic acid.[8]

-

Dissolve the crude extract in a mixture of the upper and lower phases.

-

Introduce the sample into the HSCCC instrument and perform the separation.

-

Monitor the effluent using an Evaporative Light Scattering Detector (ELSD).

-

Collect the fraction containing this compound.

-

Structural Characterization

-